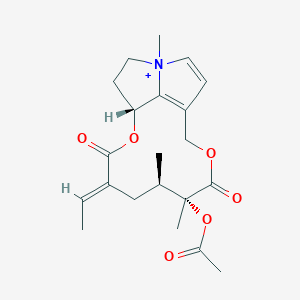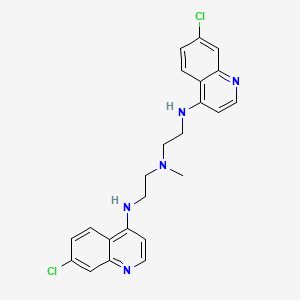
N1-(7-Chloroquinolin-4-yl)-N2-(2-((7-chloroquinolin-4-yl)amino)ethyl)-N2-methylethane-1,2-diamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves key steps like the cleavage of a ferrocene–Sn bond with n-BuLi to give a lithiumferrocenide species, which is then treated with an electrophile .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C11H12ClN3/c12-8-1-2-9-10 (15-6-4-13)3-5-14-11 (9)7-8/h1-3,5,7H,4,6,13H2, (H,14,15) . Physical And Chemical Properties Analysis
This compound has a molecular weight of 221.69 . It has a high GI absorption, is BBB permeant, and is an inhibitor of CYP1A2 and CYP3A4 . Its water solubility is 0.19 mg/ml .Applications De Recherche Scientifique
Antimalarial and Antiviral Activities
Compounds including N1-(7-chloroquinolin-4-yl)-N2-(2-((7-chloroquinolin-4-yl)amino)ethyl)-N2-methylethane-1,2-diamine have shown promise as anti-malarial and anti-viral agents. A study by Mizuta et al. (2023) reported the synthesis of 7-chloro-4-aminoquinoline derivatives with potent effects against Plasmodium falciparum strains and in vitro activity against influenza A virus and SARS-CoV-2. This highlights the potential of these compounds in treating malaria and viral co-infections (Mizuta et al., 2023).
Corrosion Inhibition
In the field of materials science, Ogunyemi et al. (2020) investigated the corrosion inhibition potential of chloroquine derivatives, including N1-(7-chloroquinolin-4-yl)-N2-(2-((7-chloroquinolin-4-yl)amino)ethyl)-N2-methylethane-1,2-diamine, using Density Functional Theory. They found a correlation between the electronic structures of these compounds and their effectiveness in inhibiting corrosion, suggesting their potential use in protecting metals from corrosion (Ogunyemi et al., 2020).
Antiplasmodial Activity
Kondaparla et al. (2017) designed and synthesized novel bisquinoline compounds, including derivatives of N1-(7-chloroquinolin-4-yl) ethane-1,2-diamine, showing significant in vitro antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum. This research suggests the potential of these compounds as new antimalarial agents (Kondaparla et al., 2017).
AKT1 Inhibition in Cancer Research
In cancer research, Ghanei et al. (2016) synthesized N1,N4-bis ((2-chloroquinolin-3-yl) methylene) benzene-1, 4-diamine derivatives and evaluated them as potential AKT1 inhibitors. AKT1 is an enzyme involved in cancer progression, and the study's findings on the inhibitory potential of these compounds could be significant in cancer therapy (Ghanei et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
N-(7-chloroquinolin-4-yl)-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2N5/c1-30(12-10-28-20-6-8-26-22-14-16(24)2-4-18(20)22)13-11-29-21-7-9-27-23-15-17(25)3-5-19(21)23/h2-9,14-15H,10-13H2,1H3,(H,26,28)(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGQVCRQXSYPCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC1=C2C=CC(=CC2=NC=C1)Cl)CCNC3=C4C=CC(=CC4=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(7-Chloroquinolin-4-yl)-N2-(2-((7-chloroquinolin-4-yl)amino)ethyl)-N2-methylethane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(2-bromobenzoyl)phenoxy]-N-pyridin-3-ylacetamide](/img/structure/B608682.png)
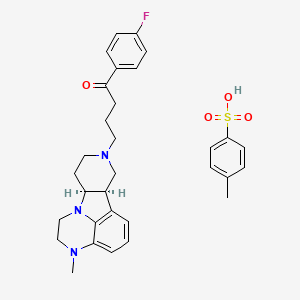
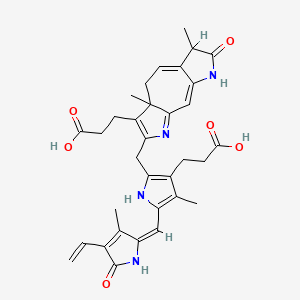
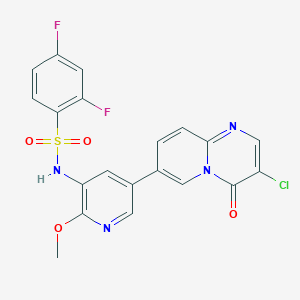
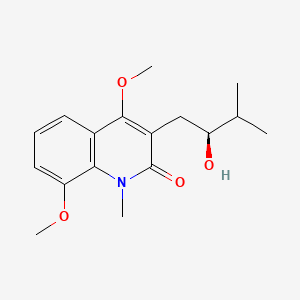
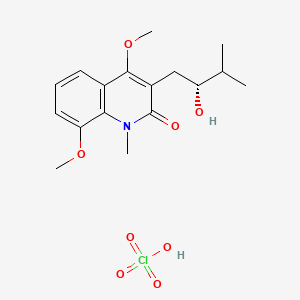
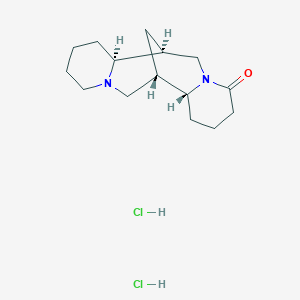
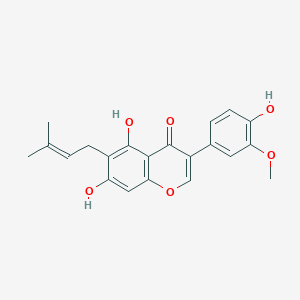
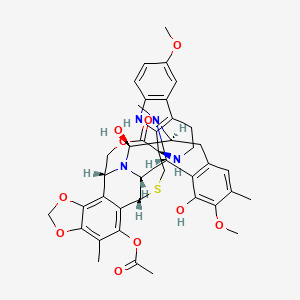
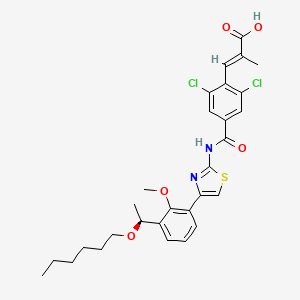
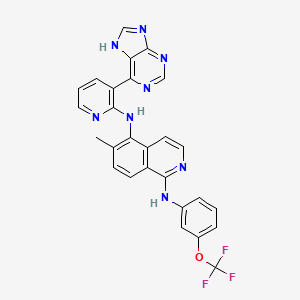
![4-Hydroxy-6-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridazin-3(2H)-one](/img/structure/B608702.png)
